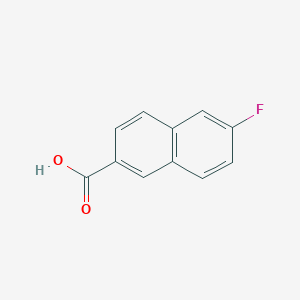

6-Fluoro-2-naphthoic acid

Übersicht

Beschreibung

6-Fluoro-2-naphthoic acid is a fluorinated naphthoic acid derivative, which is a structural unit found in various biologically active compounds. The presence of the fluorine atom on the naphthalene ring can significantly alter the chemical and physical properties of the compound, potentially leading to enhanced biological activity or altered pharmacokinetics.

Synthesis Analysis

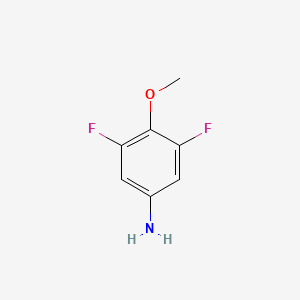

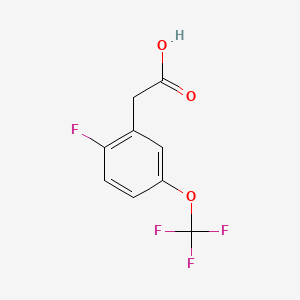

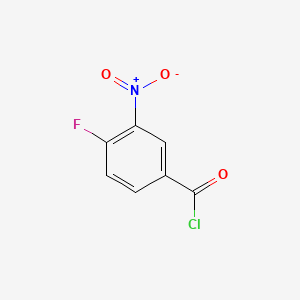

The synthesis of fluorinated naphthoic acids, including 6-fluoro-2-naphthoic acid, has been explored in the literature. A general route for the synthesis of mono- and difluoronaphthoic acids involves the elaboration of commercial fluorinated phenylacetic acids to 2-(fluoroaryl)glutaric acids, followed by selective hydrolysis, intramolecular Friedel-Crafts cyclization, and aromatization to furnish the target structures . Additionally, the synthesis of related compounds, such as 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, has been reported, which involves substitution and hydrolysis steps with a total yield of 63.69% .

Molecular Structure Analysis

The molecular structure of related fluorinated naphthoic acid derivatives has been studied. For instance, N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide, a Schiff base synthesized from 6-methoxy-2-naphthohydrazide and 4-fluorobenzaldehyde, was found to be almost planar with the C=N double bond in a trans configuration . This suggests that similar planarity and electronic configurations might be expected in 6-fluoro-2-naphthoic acid derivatives.

Chemical Reactions Analysis

The reactivity of fluorinated naphthoic acids can be inferred from the synthesis and reactions of related compounds. For example, the synthesis of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues involves reactions with cyclic amines, indicating that the fluoro-naphthoic acid core can participate in further functionalization reactions . Additionally, the synthesis of a chlorine-substituted 2,3-naphthalimide-based fluorophore demonstrates the potential for fluorinated naphthoic acids to be used in the development of fluorescent probes .

Physical and Chemical Properties Analysis

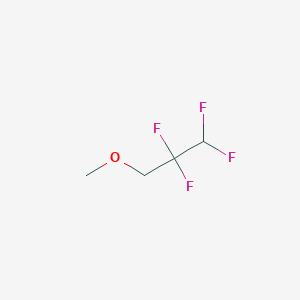

The physical and chemical properties of 6-fluoro-2-naphthoic acid can be deduced from the properties of similar fluorinated compounds. The introduction of fluorine atoms typically affects the acidity, lipophilicity, and metabolic stability of the compounds. For instance, the presence of a 5-OH group on a 6-fluoro-1,8-naphthyridone-3-carboxylic acid derivative negatively affects biochemical potency, while a 5-methoxy group is tolerated, indicating that the substitution pattern on the naphthoic acid core can significantly influence biological activity . The photophysical properties of a related chlorine-substituted 2,3-naphthalimide-based fluorophore, which include high quantum yields in solvents of different polarity, suggest that 6-fluoro-2-naphthoic acid derivatives may also exhibit solvent-dependent photophysical behavior .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Synthesis of Fluoronaphthoic Acids : Research led by Tagat et al. (2002) elaborates on the synthesis of various fluoro derivatives of naphthoic acids, including 6-Fluoro-2-naphthoic acid. This research is significant in developing biologically active compounds, where the synthesis process includes electrophilic fluorination and Friedel-Crafts cyclization techniques (Tagat et al., 2002).

Interaction with Other Molecules

- Interaction with Non-covalent Assemblies : A study by Katz and Day (2014) investigated the interaction of 6-Fluoro-2-naphthoic acid with assemblies of sunset yellow, using 19F chemical shifts and diffusion NMR methods. This study contributes to understanding the behavior of small molecules in complex environments (Katz & Day, 2014).

Biodegradation Pathways

- Biodegradation of Carboxylated Naphthalene : Research by Zhang, Sullivan, and Young (2004) provides insights into the anaerobic biodegradation pathway of polycyclic aromatic hydrocarbons like naphthalene. This study identifies metabolites of naphthalene, contributing to our understanding of environmental degradation processes (Zhang, Sullivan, & Young, 2004).

Material Science Applications

- Synthesis of Poly(6-hydroxy-2-naphthoic acid) : Research by Schwarz and Kricheldorf (1991) explores the synthesis of poly(6-hydroxy-2-naphthoic acid) and its properties. This research is relevant for understanding the chemical and physical properties of polymeric materials derived from naphthoic acid derivatives (Schwarz & Kricheldorf, 1991).

Safety and Hazards

6-Fluoro-2-naphthoic acid is classified as toxic to aquatic life with long-lasting effects . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, such as chemical impermeable gloves, is advised . In case of accidental release, it’s recommended to ensure adequate ventilation, avoid ingestion and inhalation, and avoid getting the substance in eyes, on skin, or on clothing .

Relevant Papers

One relevant paper titled “Investigating the interaction of sunset yellow aggregates and 6‐fluoro‐2‐naphthoic acid: increasing probe molecule complexity” explores the interaction of a larger probe molecule, 6-fluoro-2-naphthoic acid with assemblies of sunset yellow using 19 F chemical shifts and diffusion NMR methods .

Wirkmechanismus

Target of Action

It’s known that this compound can undergo chemical reactions such as esterification, amidation, or suzuki-miyaura coupling, to form covalent bonds with other molecules .

Mode of Action

6-Fluoro-2-Naphthoic Acid can participate in these reactions as a nucleophile or electrophile, depending on the specific pathway . This interaction with its targets leads to changes in the molecular structure, which can influence the function of the target molecules.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-Fluoro-2-naphthoic acid. For instance, the compound is a solid at room temperature , and its reactivity may be influenced by factors such as temperature, pH, and the presence of other chemicals.

Eigenschaften

IUPAC Name |

6-fluoronaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO2/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKDCZRPLWJEKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)F)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382295 | |

| Record name | 6-Fluoro-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-2-naphthoic acid | |

CAS RN |

5043-01-6 | |

| Record name | 6-Fluoro-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Fluoro-2-naphthoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

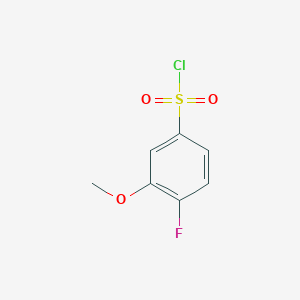

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 6-Fluoro-2-naphthoic acid interact with sunset yellow aggregates? Does this differ from simpler probe molecules?

A1: Research indicates that 6-Fluoro-2-naphthoic acid displays a preference for associating as clusters at the ends of sunset yellow stacks. [] This contrasts with previous findings using smaller, simpler probe molecules like fluorophenols. The larger size and structural complexity of 6-Fluoro-2-naphthoic acid likely contribute to its distinct interaction pattern with the sunset yellow assemblies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane](/img/structure/B1304135.png)